4-叔丁基-3-硝基苯甲酸

描述

4-Tert-butyl-3-nitrobenzoic acid is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor . It is an endocrine-disrupting chemical (EDC) present in honey .

Synthesis Analysis

The synthesis of 4-Tert-butyl-3-nitrobenzoic acid involves several synthesis methods . The reaction conditions involve the use of potassium hydroxide and potassium permanganate .

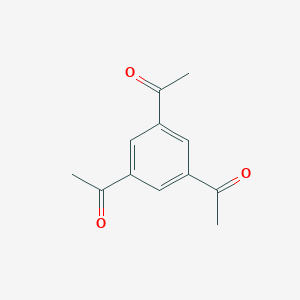

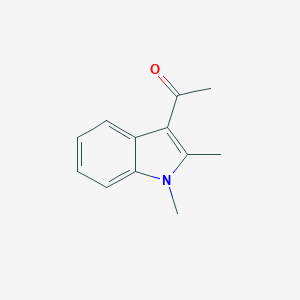

Molecular Structure Analysis

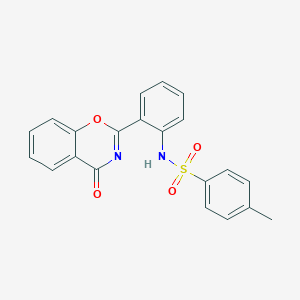

The crystal structure analysis found that all non-hydrogen atoms lie in a mirror plane, except one methyl group which is deviated from the plane . All non-H atoms lie in a mirror plane except for one of the methyl groups which deviates from the mirror plane by 0.919 (3) Å and is twisted by a torsion angle of 62.9 (2)° .

Chemical Reactions Analysis

4-Tert-butyl-3-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .

Physical And Chemical Properties Analysis

The molecular formula of 4-Tert-butyl-3-nitrobenzoic acid is C11H13NO4 . The molecular weight is 223.22 g/mol .

科学研究应用

超分子自组装

4-叔丁基-3-硝基苯甲酸在形成超分子自组装结构方面具有应用。Yushkova等人(2012年)探讨了p-叔丁基硫代杯[4]芳烃,它们被功能化为3-硝基苯甲酸,展示了它们能够形成能够识别金属阳离子和二羧酸的纳米颗粒,形成级联或交换的三组分超分子系统 (Yushkova et al., 2012)。

氟代苯叔丁基亚硝基化合物的合成

在氟代苯叔丁基亚硝基化合物的合成中,4-叔丁基-3-硝基苯甲酸发挥着至关重要的作用。Tretyakov等人(2019年)展示了某些氟化合物与叔丁胺的相互作用,随后进行氧化,导致功能化全氟代苯叔丁基亚硝基化合物的形成 (Tretyakov et al., 2019)。

叔丁基羟基苯甲酸的合成

Kindra和Evans(2014年)描述了一种从二氧化碳和3,5-二叔丁基-4-苯酚合成3,5-二叔丁基-4-羟基苯甲酸的方法,使用基于铋的C-H键活化和CO2插入化学。该过程涉及氧芳基羧二阴离子等中间体,展示了该化合物在复杂合成化学中的作用 (Kindra & Evans, 2014)。

不对称合成和表征

铃木等人(2004年)探讨了涉及1,3-苯并二氧杂环戊二烯骨架的o-和m-硝基苯甲酸的不对称合成和表征,涉及4-叔丁基-3-硝基苯甲酸。他们的工作突出了这些化合物在手性衍生剂中的潜力,用于醇和胺的对映体分离在HPLC和NMR分析中 (Suzuki et al., 2004)。

新型生物活性化合物的合成

Maftei等人(2013年)报道了合成新型生物活性1,2,4-噁二唑天然产物类似物,其中包含该化合物的3-叔丁基变体。这些类似物展示了显著的抗肿瘤活性,展示了4-叔丁基-3-硝基苯甲酸在开发潜在治疗剂中的作用 (Maftei et al., 2013)。

安全和危害

作用机制

Target of Action

It is known that nitrobenzoic acids can interact with various enzymes and proteins within the cell due to their electrophilic nature .

Mode of Action

Nitrobenzoic acids are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .

Pharmacokinetics

The compound’s molecular weight (223225) suggests it may have suitable properties for absorption and distribution within the body .

Result of Action

The compound’s potential to undergo various reactions suggests it may induce changes in cellular proteins and enzymes, potentially influencing cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Tert-butyl-3-nitrobenzoic acid. For instance, the compound’s reactions at the benzylic position may be influenced by the presence of free radicals, nucleophiles, and oxidizing agents .

属性

IUPAC Name |

4-tert-butyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHHYQWNYKOHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353377 | |

| Record name | 4-tert-butyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3-nitrobenzoic acid | |

CAS RN |

59719-78-7 | |

| Record name | 4-tert-butyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)

![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)

![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)